1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone
Description
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 2-hydroxyphenyl group at position 1 and a 4-(2-indolyl)piperidyl moiety at position 2. The 2-hydroxyphenyl group may confer antioxidant or metal-chelating properties, as seen in similar phenolic compounds .
Properties
CAS No. |
1252149-81-7 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-1-[4-(1H-indol-2-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H24N2O2/c25-21-8-4-2-5-17(21)9-10-22(26)24-13-11-16(12-14-24)20-15-18-6-1-3-7-19(18)23-20/h1-8,15-16,23,25H,9-14H2 |
InChI Key |
HCLKGIWGQTXYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC3=CC=CC=C3N2)C(=O)CCC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary based on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected 1-Propanone Derivatives
Key Observations:
Substituent Impact on Physicochemical Properties :
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points and enhanced chemical stability compared to hydroxyl- or methoxy-substituted analogues .
- The 2-hydroxyphenyl group in the target compound may improve solubility in polar solvents via hydrogen bonding, contrasting with lipophilic indole or biphenyl substituents .
The benzo[b]thiophen derivatives in demonstrate high synthetic yields (>95%) and possible anticancer activity, highlighting the role of fused heterocycles in enhancing bioactivity .
Synthetic Routes: Propanone derivatives are frequently synthesized via enaminone intermediates (e.g., using DMF-DMA) or nucleophilic substitution reactions with piperazine/piperidine precursors .
Research Findings and Limitations
- Structural Uniqueness: The combination of 2-indolyl-piperidyl and 2-hydroxyphenyl groups in the target compound is distinct from analogues in the evidence, which typically feature simpler aryl or halogenated substituents. This uniqueness may lead to novel interactions with biological targets .
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from related molecules.
- Forensic Relevance : Analogues like indapyrophenidone () underscore the importance of characterizing such compounds for forensic identification, given their structural similarity to regulated substances .
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